molecular formula C8H4BrF3O2 B581288 2-Bromo-4-(trifluoromethoxy)benzaldehyde CAS No. 1114808-87-5

2-Bromo-4-(trifluoromethoxy)benzaldehyde

Cat. No. B581288
CAS RN: 1114808-87-5
M. Wt: 269.017
InChI Key: NTFBYDIXDWHKBX-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)benzaldehyde is a unique chemical compound with the empirical formula C8H4BrF3O2 . It has a molecular weight of 269.02 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(trifluoromethoxy)benzaldehyde can be represented by the SMILES string O=CC1=CC=C(OC(F)(F)F)C=C1Br . The InChI code for this compound is 1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H .


Physical And Chemical Properties Analysis

2-Bromo-4-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a predicted boiling point of 240.6±35.0 °C and a predicted density of 1.706±0.06 g/cm3 . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Basic Information

“2-Bromo-4-(trifluoromethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1114808-87-5 . It has a molecular weight of 269.02 and its linear formula is C8H4BrF3O2 .

Storage and Safety

This compound should be stored in an inert atmosphere at temperatures between 2-8°C . The major safety precautions include avoiding inhalation, contact with skin, and ingestion .

Use in Synthesis of Antitubercular Nitroimidazoles

One of the applications of “2-Bromo-4-(trifluoromethoxy)benzaldehyde” is as a reagent in the preparation of antitubercular nitroimidazoles . Nitroimidazoles are a class of drugs used to treat tuberculosis, a serious infectious disease.

Use in Pd-Catalyzed Direct Arylations of Heteroarenes

This compound is used in Pd-catalyzed direct arylation of heteroarenes . This process involves the reaction of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

Use in Synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate

“2-(Trifluoromethoxy)benzaldehyde” may be used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate . This compound has potential applications in pharmaceutical chemistry.

Use in Direct Arylations of a Set of Heteroarenes

“2-Bromo-4-(trifluoromethoxy)benzaldehyde” is used in direct arylations of a set of heteroarenes with 1-bromo-4-(trifluoromethoxy)benzene . The behavior of 3-bromo and 2-bromo substituted (trifluoromethoxy)benzenes was also investigated .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential uses and applications in various fields of research could be explored further.

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of antitubercular nitroimidazoles , suggesting that it may interact with enzymes or proteins involved in the tuberculosis pathogen’s metabolic pathways.

Mode of Action

As a reagent in the synthesis of antitubercular nitroimidazoles , it likely undergoes chemical reactions to form a new compound that interacts with its targets.

Biochemical Pathways

Given its use in the synthesis of antitubercular nitroimidazoles , it may influence pathways related to the survival and replication of the tuberculosis pathogen.

Result of Action

As a precursor in the synthesis of antitubercular nitroimidazoles , its effects would likely be seen in the activity of the resulting compound against the tuberculosis pathogen.

Action Environment

It is noted that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions could impact its stability.

properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFBYDIXDWHKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681766
Record name 2-Bromo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1114808-87-5
Record name 2-Bromo-4-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114808-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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